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Compound of Interest

Compound Name: Oxaziclomefone

Cat. No.: B104223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oxaziclomefone is a systemic herbicide belonging to the oxazinone chemical class.

Developed in Japan, it is primarily used for the control of annual grass weeds, sedges, and

some broadleaf weeds in rice paddies and turf.[1][2] Its mode of action in plants is understood

to be the inhibition of cell expansion.[3][4] While effective as a herbicide, a thorough

understanding of its toxicological profile in mammals is essential for assessing its safety for

human health and the environment.

This technical guide provides a comprehensive overview of the available toxicological data on

Oxaziclomefone, with a focus on key endpoints relevant to researchers, scientists, and drug

development professionals. The information is compiled from regulatory assessments from

Japanese authorities and supplemented with internationally recognized testing guidelines.
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Property Value Reference

IUPAC Name

3-[2-(3,5-

dichlorophenyl)propan-2-yl]-6-

methyl-5-phenyl-2,3-dihydro-

4H-1,3-oxazin-4-one

[5]

CAS Number 153197-14-9 [6]

Molecular Formula C₂₀H₁₉Cl₂NO₂ [6]

Molecular Weight 376.3 g/mol [6]

Appearance White crystalline solid [7]

Melting Point 148 ± 1 °C [8]

Water Solubility
0.15 mg/L (20 °C, distilled

water)
[8]

Octanol/Water Partition

Coefficient (log Kow)
3.7 (25 °C) [8]

Vapor Pressure 1.6 x 10⁻⁸ Pa (25 °C) [8]

Toxicokinetics and Metabolism
Studies in rats indicate that orally administered Oxaziclomefone is rapidly absorbed, with peak

plasma concentrations reached within a few hours. The elimination from the body is relatively

slow. The primary route of excretion is via the feces, with only a small amount excreted in the

urine. Biliary excretion is a significant pathway. The major metabolic transformations involve

hydroxylation of the parent compound, followed by conjugation. The parent compound is the

most abundant component found in tissues.[9][10]

Toxicological Profile
The toxicological profile of Oxaziclomefone has been evaluated through a battery of studies in

accordance with international guidelines. The primary target organs identified are the liver and

kidneys.[11]
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Acute Toxicity
Oxaziclomefone exhibits low acute toxicity via the oral and dermal routes of exposure.

Study Species Route Value
Classificati
on

Reference

LD₅₀ Rat Oral
> 5000 mg/kg

bw
Low toxicity [12]

LD₅₀ Mouse Oral
> 5000 mg/kg

bw
Low toxicity [12]

LD₅₀ Rat Dermal
> 2000 mg/kg

bw
Low toxicity [12]

LC₅₀ Rat
Inhalation

(4h)
> 4.85 mg/L Low toxicity [2]

Skin Irritation Rabbit Dermal Non-irritant - [2]

Eye Irritation Rabbit Ocular Non-irritant - [2]

Skin

Sensitization
Guinea Pig Dermal

Non-

sensitizer
- [2]

Subchronic Toxicity
Repeated-dose studies have been conducted in rats and dogs to assess the effects of

subchronic exposure to Oxaziclomefone.
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Study Species Duration NOAEL
Target
Organs/Effe
cts

Reference

Oral Toxicity Rat 90-day
4.6 mg/kg

bw/day

Liver

(increased

weight,

centrilobular

hepatocyte

hypertrophy),

Kidney

(increased

weight)

[9]

Oral Toxicity Dog 90-day
1.0 mg/kg

bw/day

Liver

(increased

alkaline

phosphatase)

[9]

Chronic Toxicity and Carcinogenicity
Long-term studies have been performed to evaluate the chronic toxicity and carcinogenic

potential of Oxaziclomefone.
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Study Species Duration NOAEL
Key
Findings

Reference

Combined

Chronic/Carci

nogenicity

Rat 2-year
0.91 mg/kg

bw/day

Increased

absolute/relat

ive liver

weight,

diffuse

hepatocellula

r hypertrophy.

Increased

incidence of

hepatocellula

r tumors.

[11][13]

Carcinogenici

ty
Mouse 18-month

1.54 mg/kg

bw/day

Increased

incidence of

hepatocellula

r tumors.

[9][11]

The Japanese Food Safety Commission concluded that while Oxaziclomefone caused an

increase in liver tumors in both rats and mice, it is not considered to be genotoxic. Therefore,

the mechanism of carcinogenicity is likely non-genotoxic, and a threshold can be established.

[11]

Genotoxicity
A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted.

Oxaziclomefone was found to be non-genotoxic in these studies.[11][13]
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Assay System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames)

Test

S. typhimurium,

E. coli
With and without Negative [2]

In vitro

Chromosomal

Aberration Test

Chinese Hamster

Lung (CHL) cells
With and without Negative [2]

In vivo

Micronucleus

Test

Mouse bone

marrow
- Negative [2]

Reproductive and Developmental Toxicity
| Study | Species | Duration | NOAEL (Parental) | NOAEL (Offspring) | Key Findings | Reference

| | :--- | :--- | :--- | :--- | :--- | :--- | | Two-Generation Reproduction | Rat | 2 Generations | 1.3 mg/kg

bw/day | 1.3 mg/kg bw/day | No adverse effects on reproductive parameters. |[2][9] | |

Developmental Toxicity | Rat | Gestation Days 6-15 | 10 mg/kg bw/day (Maternal) | 100 mg/kg

bw/day (Fetal) | No teratogenic effects. |[2][9] | | Developmental Toxicity | Rabbit | Gestation

Days 6-18 | 3 mg/kg bw/day (Maternal) | 30 mg/kg bw/day (Fetal) | No teratogenic effects. |[2]

[9] |

Mammalian Mechanism of Action and Signaling
Pathways
The herbicidal mode of action of Oxaziclomefone in plants is the inhibition of acyl-ACP

thioesterase (FAT), an enzyme involved in lipid biosynthesis. However, the mechanism of

toxicity in mammals has not been elucidated in the available scientific literature. The primary

toxicological effects observed in animal studies are centered on the liver and kidneys, and it is

considered a non-genotoxic carcinogen.[11] This profile suggests potential involvement of

pathways related to cellular stress or receptor-mediated effects in these target organs, but

specific signaling pathways have not been identified.
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Experimental Protocols
The toxicological studies on Oxaziclomefone were conducted in compliance with Good

Laboratory Practice (GLP) and generally followed internationally accepted guidelines, such as

those from the OECD. Below are generalized protocols for the key studies.

Combined Chronic Toxicity/Carcinogenicity Study (as
per OECD 453)

Test System: Fischer 344 rats (at least 50 males and 50 females per group for the

carcinogenicity phase; at least 10 males and 10 females per group for the chronic toxicity

phase).

Administration: The test substance is administered in the diet for 24 months.

Dose Levels: At least three dose levels and a concurrent control group. The highest dose

should induce minimal signs of toxicity without significantly altering the normal lifespan.

Observations:

Clinical Signs: Daily observation for signs of toxicity.

Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly

thereafter.

Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24

months for analysis of hematological and biochemical parameters.

Urinalysis: Conducted at the same intervals as blood collection.

Ophthalmological Examination: Performed at the beginning and end of the study.

Pathology:

Gross Necropsy: All animals are subjected to a full gross necropsy.

Organ Weights: Weights of major organs are recorded.
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Histopathology: A comprehensive set of tissues from all control and high-dose animals, as

well as all gross lesions, are examined microscopically. Tissues from lower dose groups

are examined for target organs identified in the high-dose group.
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Study Setup

Dosing and Observation (24 Months)

Study Termination and Analysis

Test System
(Fischer 344 Rats)

Acclimatization

Randomization into Groups

Dietary Administration
(Control, Low, Mid, High Dose)

Daily Clinical Observations
Weekly/Monthly Body Weight & Food Consumption

Interim Analysis (6, 12, 18 months)
Hematology, Clinical Chemistry, Urinalysis

Terminal Sacrifice (24 months)

Gross Necropsy & Organ Weights

Histopathological Examination

Data Analysis & Reporting
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F₀ Generation

F₁ Generation

Endpoints Evaluated

Parental (F₀) Rats
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Mating

Produce F₁ Offspring
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Offspring Viability
Growth & Development
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Mating of F₁ Adults
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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